(2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid
Overview
Description
(2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid is a naturally occurring peptidyl nucleoside antibiotic that was first isolated from the culture broth of Streptomyces cacaoi varasoensis in the 1960s This compound specifically inhibits chitin synthase, an enzyme crucial for the biosynthesis of chitin, a key component of fungal cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid can be synthesized through a series of chemical reactions involving the nucleoside skeleton, polyoximic acid, and carbamoylpolyoxamic acid . The synthetic route typically involves the formation of these building blocks followed by their assembly into the final compound. The reaction conditions often require specific pH levels, temperatures, and the presence of catalysts to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of polyoxin A involves the fermentation of Streptomyces cacaoi varasoensis under controlled conditions . The fermentation broth is then processed to extract and purify polyoxin A. This method is preferred due to its efficiency and the ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: (2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its properties or to create analogs with improved efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving polyoxin A include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .
Major Products Formed: The major products formed from the reactions involving polyoxin A include various analogs and derivatives that have been shown to possess enhanced antifungal activity . These products are often tested for their efficacy in inhibiting chitin synthase and their overall antifungal properties .
Scientific Research Applications
(2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid has a wide range of scientific research applications due to its potent antifungal properties . In chemistry, it is used as a model compound for studying nucleoside antibiotics and their mechanisms of action . In biology, polyoxin A is used to study the role of chitin in fungal cell walls and to develop new antifungal agents . In industry, polyoxin A is used as a biopesticide to protect crops from fungal diseases .
Mechanism of Action
(2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid exerts its effects by competitively inhibiting chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls . By mimicking the natural substrate of the enzyme, polyoxin A binds to the active site of chitin synthase, preventing the formation of chitin and leading to the disruption of the fungal cell wall . This ultimately results in the death of the fungal cell .
Comparison with Similar Compounds
(2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid is often compared with other nucleoside antibiotics such as nikkomycin, which also inhibit chitin synthase . polyoxin A is unique in its structure and the specific way it interacts with the enzyme . Other similar compounds include polyoxin B, polyoxin D, and polyoxin F, which have varying degrees of antifungal activity and different structural features . The uniqueness of polyoxin A lies in its specific nucleoside and peptidyl moieties, which contribute to its potent antifungal properties .
Properties
IUPAC Name |
(2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O14/c1-2-7-3-28(12(7)21(38)39)19(37)11(26-18(36)10(24)13(32)9(31)6-42-22(25)40)16-14(33)15(34)20(43-16)29-4-8(5-30)17(35)27-23(29)41/h2,4,9-16,20,30-34H,3,5-6,24H2,1H3,(H2,25,40)(H,26,36)(H,38,39)(H,27,35,41)/b7-2-/t9-,10-,11-,12-,13+,14-,15+,16+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAGMWMKVWTHJU-ATETYRDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C1C(=O)O)C(=O)C(C2C(C(C(O2)N3C=C(C(=O)NC3=O)CO)O)O)NC(=O)C(C(C(COC(=O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN([C@@H]1C(=O)O)C(=O)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)CO)O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19396-03-3 | |
Record name | Polyoxin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19396-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601318321 | |
Record name | Polyoxin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19396-03-3 | |
Record name | Polyoxin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019396033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyoxin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POLYOXIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGY211ZGNZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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